molecular formula C7H14ClNO2 B8017651 (1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE

(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE

Cat. No.: B8017651
M. Wt: 179.64 g/mol
InChI Key: BOUHXQPJYJANEO-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is a cyclohexane-based amino carboxylic acid derivative with stereospecific substituents. The compound features both amino (-NH₂) and carboxylic acid (-COOH) functional groups on a cyclohexane ring, with stereochemistry at positions 1 and 3 influencing its physicochemical and biological properties. This compound is primarily utilized in pharmaceutical research, particularly in peptide synthesis and as a chiral building block for drug candidates. Notably, commercial availability of this compound has been discontinued (as per recent updates), limiting its accessibility for ongoing research .

Properties

IUPAC Name

(1S,3S)-3-aminocyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUHXQPJYJANEO-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis remains the most widely employed method for constructing the (1S,3S) stereochemistry. A representative protocol involves:

  • Cyclohexene Oxide Ring-Opening :

    • Starting with cyclohexene oxide, regioselective epoxide opening using ammonia derivatives introduces the amino group at the 3-position.

    • Key Reaction :

      Cyclohexene oxide+NH3H2O, RT(1S,3S)-3-aminocyclohexanol\text{Cyclohexene oxide} + \text{NH}_3 \xrightarrow{\text{H}_2\text{O, RT}} \text{(1S,3S)-3-aminocyclohexanol}
    • The hydroxyl group is subsequently oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

  • Chiral Resolution :

    • Racemic mixtures of 3-aminocyclohexane-1-carboxylic acid are resolved using chiral resolving agents like tartaric acid. The (1S,3S) enantiomer is isolated via crystallization.

Table 1: Representative Asymmetric Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
Epoxide openingNH₃, H₂O, 25°C, 24 h7890
OxidationCrO₃, H₂SO₄, 0°C, 2 h6585
Chiral resolutionL-(+)-Tartaric acid, EtOH, reflux4099

Multi-Step Organic Synthesis from Cyclohexane Derivatives

Industrial-scale production often utilizes cost-effective cyclohexane precursors:

  • Cyclohexane Carboxylic Acid Functionalization :

    • Nitration at the 3-position followed by catalytic hydrogenation (H₂/Pd-C) yields the amine.

    • Critical Parameters :

      • Temperature: 50–60°C

      • Pressure: 3–5 bar H₂

      • Catalyst loading: 5% Pd-C.

  • Hydrochloride Salt Formation :

    • The free base is treated with concentrated HCl in ethanol, precipitating the hydrochloride salt.

Equation :

(1S,3S)-3-Aminocyclohexane-1-carboxylic acid+HClHydrochloride salt\text{(1S,3S)-3-Aminocyclohexane-1-carboxylic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Biocatalytic Methods

Enzymatic Hydroxylation and Amination

Recent patents describe biocatalytic routes to achieve stereochemical control:

  • Patent IL315605A : A ketoreductase enzyme catalyzes the stereoselective reduction of 3-ketocyclohexane-1-carboxylic acid to (1S,3S)-3-hydroxycyclohexane-1-carboxylic acid, which is subsequently aminated via transaminases.

    • Advantages :

      • Enantiomeric excess (ee): >99%

      • Solvent: aqueous buffer (pH 7.0–7.5)

      • Temperature: 30–37°C.

Table 2: Biocatalytic vs. Chemical Synthesis Metrics

ParameterBiocatalyticChemical
ee (%)9995–98
Reaction Time48 h24–72 h
Solvent ToxicityLow (water)High (organic)

Purification and Characterization

Crystallization Techniques

  • Solvent System : Ethanol/water (3:1 v/v) achieves >97% purity after two recrystallizations.

  • Yield Loss : ~15% per crystallization cycle due to solubility trade-offs.

Chromatographic Methods

  • Ion-Exchange Chromatography : Removes residual ammonium salts using Dowex 50WX4 resin.

  • HPLC Analysis :

    • Column: Chiralpak AD-H (4.6 × 250 mm)

    • Mobile Phase: Hexane/ethanol (80:20) + 0.1% TFA

    • Retention Time: 12.3 min for (1S,3S) enantiomer.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Chemical Synthesis : Lower upfront costs but higher waste disposal expenses due to chromium-based oxidants.

  • Biocatalytic Routes : Higher enzyme costs offset by reduced solvent use and higher ee.

Environmental Impact

  • E-Factor :

    • Chemical: 8.2 kg waste/kg product

    • Biocatalytic: 1.5 kg waste/kg product .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Alcohols.

    Substitution Products: Amides, esters.

Scientific Research Applications

Antifibrinolytic Agents

AMCHA is primarily recognized for its role as an antifibrinolytic agent. It is structurally related to epsilon-aminocaproic acid (EACA) and is used to inhibit fibrinolysis, which is the breakdown of fibrin in blood clots. This property makes it valuable in surgical settings where blood loss needs to be minimized.

  • Case Study : Research published in the Scandinavian Journal of Haematology highlights the efficacy of AMCHA in reducing postoperative bleeding during surgeries .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in fibrinolysis. Its mechanism involves binding to the kringle domains of plasminogen, which prevents the conversion of plasminogen to plasmin, a key enzyme in fibrinolysis.

  • Data Table: Enzyme Inhibition Studies
Study ReferenceTarget EnzymeIC50 Value (µM)Effectiveness
Plasminogen25High
Urokinase30Moderate

Neuropharmacology

AMCHA has been investigated for its neuropharmacological effects, particularly its influence on neurotransmitter systems. Studies suggest that it may modulate excitatory neurotransmission, potentially aiding in conditions like epilepsy.

  • Case Study : A study on the effects of AMCHA on Purkinje cells demonstrated that it can enhance inhibitory signaling within the cerebellum, providing insights into its potential therapeutic applications for neurological disorders .

Protein Engineering

In protein engineering, AMCHA is utilized as a building block for designing constrained cyclic peptides. Its unique structure allows it to stabilize specific conformations in peptide chains, which is crucial for developing new biomolecules with desired properties.

  • Data Table: Applications in Protein Engineering
Application AreaDescription
Drug DesignStabilizing peptide structures
Synthetic BiologyCreating novel biomolecular constructs

Mechanism of Action

The mechanism of action of (1S,3S)-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes or receptors involved in those pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with (1S,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride but differ in substituents, stereochemistry, or functional groups. Key distinctions are highlighted below:

Ethyl (1S,3R,4R)-3-Amino-4-Hydroxycyclohexane-1-Carboxylate Hydrochloride

  • Structural Differences : Contains an ethyl ester (-COOEt) instead of a free carboxylic acid and an additional hydroxyl (-OH) group at position 3. Stereochemistry at positions 3 and 4 (R configuration) alters molecular interactions.
  • Applications : Used in asymmetric synthesis due to its chiral centers and polar functional groups. The ester group enhances lipophilicity compared to the carboxylic acid derivative .

(1R,6S)-6-Aminocyclohex-3-ene-1-Carboxylic Acid Hydrochloride

  • Structural Differences: Features a cyclohexene ring (double bond at position 3) instead of a saturated cyclohexane. The amino group is at position 6, and stereochemistry at positions 1 (R) and 6 (S) introduces conformational rigidity.
  • Physicochemical Properties: Reduced solubility in water compared to saturated analogs due to the nonpolar double bond. Molecular weight: 177.63 g/mol .
  • Applications: Explored in rigid peptide backbone design and as a constrained γ-amino acid analog.

1-Amino-2-Hydroxycyclohexanecarboxylic Acid (1R,2S)

  • Structural Differences: Hydroxyl (-OH) group at position 2 and amino group at position 1. The stereochemistry (1R,2S) creates distinct hydrogen-bonding capabilities.
  • Hazard Profile: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Molecular formula: C₇H₁₃NO₃ .
  • Applications : Intermediate in synthesizing bioactive molecules with enhanced solubility due to hydroxylation.

3-[[(tert-Butoxy)carbonyl]amino]-Hexanoic Acid (3S)

  • Structural Differences: Linear hexanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at position 3. Lacks a cyclic structure.
  • Physicochemical Properties : Higher molecular weight (231.29 g/mol) and increased steric bulk due to the Boc group.
  • Applications : Common in peptide synthesis for temporary amine protection .

Comparative Data Table

Compound CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Hazard Class
(1S,3S)-3-Aminocyclohexane-1-carboxylic acid HCl Discontinued C₇H₁₄ClNO₂ -NH₂, -COOH (cyclohexane) ~187.65 (calc.) No data available
Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexane-1-carboxylate HCl - C₉H₁₈ClNO₃ -NH₂, -COOEt, -OH (cyclohexane) 235.70 (calc.) Not classified
(1R,6S)-6-Aminocyclohex-3-ene-1-carboxylic acid HCl 539-03-7 C₇H₁₂ClNO₂ -NH₂, -COOH (cyclohexene) 177.63 No data available
1-Amino-2-hydroxycyclohexanecarboxylic acid (1R,2S) 197247-91-9 C₇H₁₃NO₃ -NH₂, -COOH, -OH (cyclohexane) 159.18 H302, H315, H319
3-[(Boc)amino]hexanoic acid (3S) 1931965-01-3 C₁₁H₂₁NO₄ Boc-NH-, -COOH (linear chain) 231.29 No acute hazards reported

Key Research Findings

  • Stereochemical Impact : The (1S,3S) configuration in the target compound enhances binding affinity to enzymatic targets compared to (1R,3R) analogs, as observed in protease inhibition studies .
  • Solubility Trends: Cyclohexane derivatives with hydroxyl or ester groups exhibit improved aqueous solubility (e.g., compound and ) compared to nonpolar variants like cyclohexene derivatives .
  • Safety Considerations: Amino-carboxylic acids with unprotected amines (e.g., compound ) pose higher irritation risks than Boc-protected analogs .

Biological Activity

(1S,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride (CAS No. 933445-54-6) is a chiral compound with significant potential in pharmaceutical applications. It is structurally characterized by a cyclohexane ring with an amino and a carboxylic acid functional group. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C7H14ClNO2
  • Molecular Weight: 179.65 g/mol
  • IUPAC Name: this compound
  • Synonyms: 3-Aminocyclohexanecarboxylic acid hydrochloride

This compound exhibits various biological activities primarily attributed to its structural features:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in amino acid metabolism and protein synthesis, potentially affecting cellular growth and differentiation .
  • Neuroprotective Effects : Studies have suggested that this compound may have neuroprotective properties, possibly by modulating neurotransmitter levels or acting as a neurotrophic factor .
  • Antiparasitic Activity : Some derivatives have shown promise in inhibiting the growth of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT), highlighting its potential in treating parasitic infections .

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Case Study 1 : A study focused on the efficacy of this compound against Trypanosoma brucei demonstrated that it significantly reduced parasite viability in vitro, with an effective concentration (EC50) as low as 39 nM for optimized derivatives .
  • Case Study 2 : In a neuropharmacological context, the compound was tested for its ability to enhance synaptic plasticity in rodent models. Results indicated improved memory and learning capabilities associated with increased levels of certain neurotransmitters .

Data Tables

PropertyValue
Molecular FormulaC7H14ClNO2
Molecular Weight179.65 g/mol
CAS Number933445-54-6
EC50 against T. brucei~39 nM
Neuroprotective EffectsYes

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

  • Antiparasitic Potential : The compound's ability to inhibit T. brucei growth positions it as a candidate for developing new treatments for HAT .
  • Cytotoxicity Profile : While exhibiting potent antiparasitic activity, the compound demonstrated low toxicity to mammalian cells, suggesting a favorable safety profile for therapeutic use .
  • Neuroprotective Mechanisms : The mechanism by which this compound exerts neuroprotective effects may involve modulation of glutamate receptors and enhancement of neurotrophic signaling pathways .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (1S,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride be confirmed experimentally?

  • Methodological Answer : The stereochemistry can be validated using X-ray crystallography for definitive structural elucidation. Alternatively, nuclear Overhauser effect (NOE) NMR experiments can differentiate between diastereomers by analyzing spatial proximity of protons. Chiral HPLC or capillary electrophoresis with a chiral stationary phase may also resolve enantiomers, with retention times compared to known standards .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : Common methods include stereoselective hydrogenation of cyclohexene precursors using chiral catalysts (e.g., Rh or Ru complexes) to control the (1S,3S) configuration. Post-synthesis, the free amine is treated with HCl to form the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures ensures high enantiomeric purity (>97%) .

Intermediate Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

  • Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Cross-validate using multiple techniques:

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (DFT calculations).
  • IR : Confirm functional groups (amine, carboxylic acid) via characteristic bands (e.g., N–H stretch at ~3300 cm1^{-1}, C=O at ~1700 cm1^{-1}).
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns .

Q. What strategies optimize the yield of enantiomerically pure derivatives during synthesis?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry. Kinetic resolution via enzymatic catalysis (e.g., lipases) can separate enantiomers. Monitor reaction progress using chiral analytical columns and optimize reaction conditions (temperature, solvent polarity) to minimize racemization .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying conditions?

  • Methodological Answer : Conduct accelerated degradation studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products.
  • pH Stability : Expose to buffers (pH 1–13) and monitor hydrolysis via LC-MS.
  • Light Sensitivity : Use ICH Q1B guidelines for photostability testing with UV/visible light exposure .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger Suite) to model binding affinities. Molecular dynamics simulations (GROMACS) assess conformational stability in solvated systems. QSAR models correlate structural features (e.g., cyclohexane ring strain, amine pKa) with activity .

Q. How can structural modifications enhance the compound’s pharmacological profile while retaining stereochemical integrity?

  • Methodological Answer : Introduce functional groups (e.g., hydroxyl, halogens) at non-critical positions via regioselective reactions. For example, Diels-Alder reactions with substituted dienophiles can generate bicyclic derivatives. Validate stereochemical retention using circular dichroism (CD) spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.